molecular formula C14H12N4O B14441232 6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one CAS No. 75953-50-3

6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one

Cat. No.: B14441232
CAS No.: 75953-50-3
M. Wt: 252.27 g/mol
InChI Key: LKNAAUHCKZYPMG-UHFFFAOYSA-N
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Description

6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is an organic compound that belongs to the class of benzotriazines Benzotriazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylphenylhydrazine with 2-cyano-N-phenylacetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-1,2,4-benzotriazin-3(2H)-one: Lacks the 4-methylphenyl group, which may affect its reactivity and applications.

    2-Phenyl-1,2,4-benzotriazin-3(2H)-one: Similar structure but without the amino group, leading to different chemical properties.

    4-Methylphenyl-1,2,4-benzotriazin-3(2H)-one: Similar structure but without the amino group, affecting its biological activity.

Uniqueness

6-Amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3(2H)-one is unique due to the presence of both the amino group and the 4-methylphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

75953-50-3

Molecular Formula

C14H12N4O

Molecular Weight

252.27 g/mol

IUPAC Name

6-amino-2-(4-methylphenyl)-1,2,4-benzotriazin-3-one

InChI

InChI=1S/C14H12N4O/c1-9-2-5-11(6-3-9)18-14(19)16-13-8-10(15)4-7-12(13)17-18/h2-8H,15H2,1H3

InChI Key

LKNAAUHCKZYPMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)N=C3C=C(C=CC3=N2)N

Origin of Product

United States

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